molecular formula C7H15ClN2O2 B2895261 1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride CAS No. 1909337-10-5

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride

Cat. No. B2895261
CAS RN: 1909337-10-5
M. Wt: 194.66
InChI Key: DYXSAQCTFCRNDS-UHFFFAOYSA-N
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Description

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride is an organic compound with the molecular formula C7H15ClN2O2 and a molecular weight of 194.66 . It appears as a powder and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring, which is a three-membered carbon ring. Attached to this ring is a carboxamide group (-C(=O)NH2) and a 2-methoxyethylamine group. The compound also includes a hydrochloride group, which suggests it’s a hydrochloride salt .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Organic Synthesis Applications

In organic synthesis, compounds related to "1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide hydrochloride" have been explored for their utility in synthesizing nitrogen heterocyclic compounds and other complex molecules. Kikugawa's work highlights the synthetic utility of N-hydroxyamides and their derivatives in developing new chemical reactions for organic synthesis. This includes electrophilic intramolecular cyclization and methodologies that were applied in the synthesis of alkaloids and new oxindoles (Kikugawa, 1995).

Crystallography and Antiproliferative Activity

Lu et al. synthesized a compound by condensation of 1-(4-methoxyphenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine. The crystal structure of this compound was determined, and it exhibited significant inhibitory activity against some cancer cell lines, indicating its potential for antiproliferative applications (Lu et al., 2021).

Novel Compounds with Potential Biological Activity

Research into cyclopropane derivatives, including those similar to "this compound," has yielded compounds with potential as antidepressants. Bonnaud et al. synthesized a series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives and evaluated them as potential antidepressants. Some derivatives were found to be more active than established antidepressants, highlighting the therapeutic potential of these cyclopropane derivatives (Bonnaud et al., 1987).

Safety and Hazards

The compound has a safety signal word of “Warning” and hazard statements H303-H313, indicating it may be harmful if swallowed and may cause harm to skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-amino-N-(2-methoxyethyl)cyclopropane-1-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-11-5-4-9-6(10)7(8)2-3-7;/h2-5,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXSAQCTFCRNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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